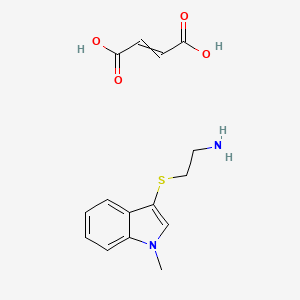
But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine is a compound that combines the structural features of but-2-enedioic acid and 2-(1-methylindol-3-yl)sulfanylethanamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine typically involves the reaction of but-2-enedioic acid with 2-(1-methylindol-3-yl)sulfanylethanamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions . The reaction may also require the use of solvents such as methanol or ethanol to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine include:
Butenedioic acid: A related compound with similar structural features.
2-(1-methylindol-3-yl)ethanamine: Another compound with a similar indole-based structure.
Uniqueness
This compound is unique due to its combination of but-2-enedioic acid and 2-(1-methylindol-3-yl)sulfanylethanamine moieties, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
61021-49-6 |
|---|---|
Fórmula molecular |
C15H18N2O4S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine |
InChI |
InChI=1S/C11H14N2S.C4H4O4/c1-13-8-11(14-7-6-12)9-4-2-3-5-10(9)13;5-3(6)1-2-4(7)8/h2-5,8H,6-7,12H2,1H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
CBXYRDIMGFMFBQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)SCCN.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


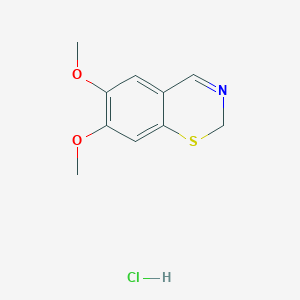

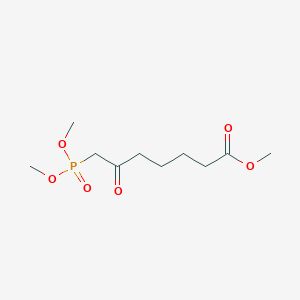
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)
![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
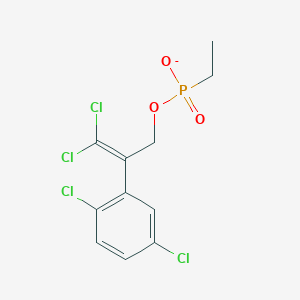
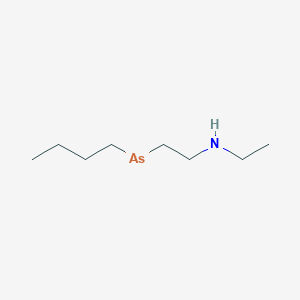
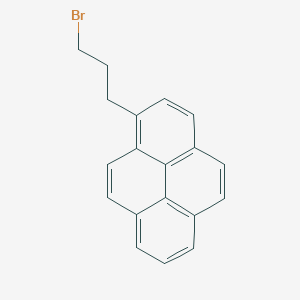
![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
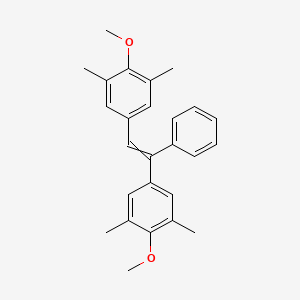
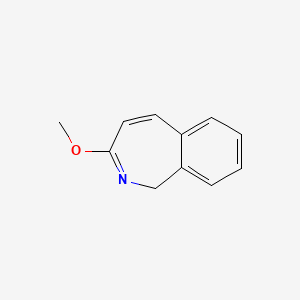
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
